3-Fluoropropyl 4-(piperidinomethyl)phenyl ether

描述

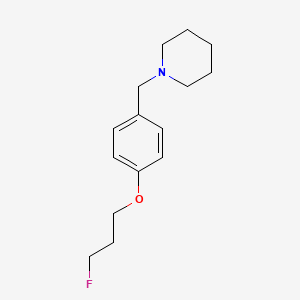

Structure

3D Structure

属性

IUPAC Name |

1-[[4-(3-fluoropropoxy)phenyl]methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO/c16-9-4-12-18-15-7-5-14(6-8-15)13-17-10-2-1-3-11-17/h5-8H,1-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSSOFYIZNMDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)OCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether typically involves the reaction of 4-(piperidinomethyl)phenol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

化学反应分析

Types of Reactions

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ethers or amines.

科学研究应用

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.

Biology

- Antimicrobial Properties : Preliminary studies indicate that 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether exhibits antimicrobial activity, suggesting its potential use in developing new antimicrobial agents.

- Anticancer Activity : Research has shown cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Medicine

- Therapeutic Potential : The compound is being explored for its ability to modulate biological receptors, which could lead to new therapeutic applications in treating diseases such as cancer and other conditions influenced by receptor activity.

Case Studies

-

Anticancer Study :

- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated significant cell death at certain concentrations, suggesting potential as a therapeutic agent.

-

Antimicrobial Evaluation :

- In vitro tests demonstrated the compound's effectiveness against various bacterial strains, highlighting its potential for further development into an antimicrobial drug.

作用机制

The mechanism of action of 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The fluoropropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

相似化合物的比较

Research Findings and Trends

- Fluorine’s Role : Fluoropropyl chains in all analogues improve metabolic stability and lipophilicity, as seen in increased logP values .

- Aromatic Systems : Pyrazolopyrimidine and tetrazine cores exhibit divergent electronic properties, influencing binding affinity and reaction kinetics .

- Piperidine vs.

生物活性

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- A fluoropropyl group that enhances lipophilicity.

- A piperidinomethyl moiety that may contribute to receptor binding and biological activity.

- A phenyl ether linkage which can influence the compound's stability and reactivity.

The precise mechanism of action for this compound remains under investigation. However, compounds with similar structures often interact with various biological targets, including:

- Receptors : Potential agonistic or antagonistic effects on neurotransmitter receptors.

- Enzymes : Inhibition or modulation of enzyme activity related to metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Cytotoxic Effects : Potential to induce cell death in cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

- Antimicrobial Properties :

- Cytotoxicity Against Cancer Cells :

- Pharmacokinetic Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is necessary:

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether to improve yield and purity?

- Methodological Answer:

-

Stepwise Synthesis: Follow protocols analogous to fluorinated ether synthesis in patent applications (e.g., sequential alkylation and fluorination steps under inert atmospheres). For example, EP 4,374,877 A2 describes using hydroxyl-protecting groups and controlled fluorination with KF or CsF in polar aprotic solvents .

-

Purification: Use column chromatography with gradients of ethyl acetate/hexane for intermediates. Final purification via recrystallization in ethanol/water mixtures can enhance purity (>98%) .

-

Yield Optimization: Adjust stoichiometry of fluoropropylating agents (1.2–1.5 eq.) and monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:3 EtOAc/hexane).

- Data Table: Synthesis Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Fluorinating Agent | KF/CsF in DMF | |

| Reaction Temperature | 60–80°C | |

| Purification Method | Column chromatography (SiO₂) |

Q. What advanced spectroscopic methods confirm the structure of this compound?

- Methodological Answer:

- IR Spectroscopy: Compare key peaks (e.g., C-F stretch at 1100–1200 cm⁻¹, ether C-O-C at 1250 cm⁻¹) to reference spectra of diphenyl ether derivatives .

- NMR Analysis: Use ¹H/¹³C NMR to verify piperidine methyl protons (δ 2.5–3.0 ppm) and fluoropropyl chain integration (e.g., ¹⁹F NMR at δ −220 ppm for CF groups) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of volatile intermediates.

- PPE: Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (similar to α-Naphthyl Glycidyl Ether protocols) .

- First Aid: For accidental exposure, wash skin with soap/water; seek medical attention if respiratory distress occurs .

Advanced Research Questions

Q. How can researchers investigate the interaction mechanisms of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

-

Molecular Docking: Use software like AutoDock Vina to model binding to piperidine-sensitive targets (e.g., sigma receptors). Validate with fluorescence-based assays (e.g., 7-EFC hydrolysis for CYP450 interactions) .

-

Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics .

- Data Table: Assay Parameters

| Assay Type | Target | Detection Method | Reference |

|---|---|---|---|

| Fluorescence | CYP450 Enzymes | 7-EFC hydrolysis | |

| Radioligand Binding | Sigma Receptors | ³H-Ligand |

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer:

- OECD 307 Guideline: Conduct soil degradation studies under aerobic conditions (25°C, 60% moisture) to measure half-life (t½).

- QSAR Modeling: Predict bioaccumulation factors (BCF) using EPI Suite or OPERA, cross-referenced with polyfluoroalkyl ether substance data .

- High-Resolution Mass Spectrometry (HRMS): Detect environmental metabolites in water/sediment samples (e.g., hydroxylated derivatives).

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

- Methodological Answer:

- Cross-Validation: Compare experimental logP (HPLC retention time vs. standards) with computational predictions (ChemAxon, ACD/Labs).

- Solubility Testing: Use shake-flask method in buffered solutions (pH 7.4) with UV-Vis quantification.

- Data Harmonization: Apply EPA High Production Volume (HPV) protocols for systematic data collection and peer review .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。